molecular formula C8H20Cl2N2 B2427078 Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride CAS No. 2060006-15-5

Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride

Cat. No.: B2427078
CAS No.: 2060006-15-5
M. Wt: 215.16
InChI Key: ZIMKIWUQVZBOIY-UHFFFAOYSA-N
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Description

Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride (CAS: 1159812-65-3; alternate CAS: 2060006-15-5) is a high-purity chemical reagent with the molecular formula C8H20Cl2N2 and a molecular weight of 215.16 g/mol . This nitrogen-containing heterocyclic compound features a pyrrolidine scaffold, a structure of significant interest in modern medicinal chemistry due to its three-dimensional characteristics and conformational flexibility that enables efficient exploration of pharmacophore space . The compound serves as a valuable synthetic intermediate and building block in pharmaceutical research, particularly in the development of central nervous system (CNS) active agents and novel neuropharmacological tools . Researchers are exploring its application in the design of dual-target ligands, specifically focusing on compounds that interact with both opioid and dopamine receptor systems . This strategic approach aims to develop innovative therapeutics that produce analgesic effects through μ-opioid receptor (MOR) partial agonism while potentially reducing abuse liability through dopamine D3 receptor (D3R) antagonism . The compound's structural framework contributes to optimized physicochemical properties that may enhance blood-brain barrier (BBB) permeability, as measured by Central Nervous System Multiparameter Optimization (CNS-MPO) scores . As a dihydrochloride salt, it offers improved water solubility and handling characteristics compared to the free base form, facilitating its use in various experimental applications. This product is intended for research purposes only in laboratory settings and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N,N-dimethyl-2-pyrrolidin-3-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)6-4-8-3-5-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMKIWUQVZBOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation-Reduction Cascades

The foundational approach involves sequential alkylation and hydrogenation, as demonstrated in the synthesis of analogous 2-aminomethyl-pyrrolidine derivatives. A representative pathway proceeds as follows:

  • N-Benzylation : Reacting 2-pyrrolidone with dimethyl sulfate at 65°C for 1.5 hours forms N-benzyl-2-pyrrolidone (71% yield).
  • Nitromethane Condensation : Treatment with nitromethane in methanol generates N-benzyl-2-nitromethylene-pyrrolidine, isolated via crystallization (melting point: 99°C).
  • Catalytic Hydrogenation : Using Raney nickel under 145 kg hydrogen pressure at 100°C for 5 hours reduces the nitro group to an amine, yielding N-benzyl-2-aminomethyl-pyrrolidine (94% yield).
  • Debenzylation and Salt Formation : Hydrogenolytic cleavage of the benzyl group followed by HCl treatment produces the dihydrochloride salt.

This method’s robustness is offset by multi-step purification requirements, including vacuum distillation and silica gel chromatography.

Advanced Synthetic Methodologies

Microwave-Assisted Coupling

Modern protocols leverage microwave irradiation to accelerate nucleophilic substitutions. In a documented procedure:

  • Reagents : N,N-Dimethylpyrrolidin-3-amine dihydrochloride (0.48 mmol), DIPEA (1.45 mmol), DMA solvent.
  • Conditions : 140°C, 0.5 hours under microwave irradiation.
  • Workup : SCX column purification eluting with methanolic ammonia, followed by flash chromatography (1.5% NH3 in CH2Cl2).
  • Outcome : 61% yield with 97.6% purity by gas chromatography.

Table 1. Comparative Performance of Microwave vs. Conventional Heating

Parameter Microwave Conventional
Reaction Time 0.5 hours 5–24 hours
Yield 61–63.5% 60.7–78%
Purity (GC/HPLC) 97.6% 95–98%
Energy Consumption 150 W 500–1000 W

Critical Parameter Optimization

Hydrogenation Efficiency

Raney nickel’s catalytic performance is concentration-dependent. At 150 g per 61 g substrate, hydrogenation completes within 5 hours at 100°C. Lower catalyst loadings (75 g) require elevated pressures (100 kg) but maintain comparable yields (78%).

Solvent and Base Selection

Dimethylacetamide (DMA) enhances microwave reaction homogeneity, while DIPEA effectively scavenges HCl during coupling. Substituting DMA with dichloromethane in non-microwave reactions reduces yields by 12–15% due to incomplete solubilization.

Salt Formation and Purification

Dihydrochloride salt precipitation is achieved by:

  • Neutralizing the free base with ethanolic HCl (2:1 molar ratio).
  • Evaporating solvents under reduced pressure.
  • Recrystallizing from ethanol/ethyl acetate mixtures (purity >99% by NMR).

Analytical Characterization

1H-NMR Data (DMSO-d6):

  • δ 2.27 ppm (s, 6H, N(CH3)2).
  • δ 3.28 ppm (t, 2H, J=7.5 Hz, CH2N).
  • δ 2.78–2.59 ppm (m, 2H, pyrrolidine CH2).

Thermal Properties:

  • Melting point: 222–224°C (decomposition observed above 230°C).
  • Boiling point: 167–170°C at atmospheric pressure.

Challenges and Mitigation Strategies

Byproduct Formation

N-Benzyl intermediates may persist if hydrogenation is incomplete, detectable via LC-MS at m/z 215.3. Mitigation includes:

  • Extending hydrogenation duration to 8 hours.
  • Using fresh Raney nickel batches.

Stereochemical Control

Racemization occurs during high-temperature steps, addressed by:

  • Chiral HPLC purification (e.g., Chiralpak AD-H column).
  • Low-temperature (0–5°C) reaction conditions for acid-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride is utilized across multiple scientific disciplines:

Biochemistry

  • Protein Interaction Studies : The compound serves as a reagent to investigate the interactions between small molecules and biological macromolecules, facilitating the understanding of biochemical pathways and molecular mechanisms.
  • Enzyme Inhibition : It has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), making it relevant in neurodegenerative disease research, particularly Alzheimer's disease.

Medicinal Chemistry

  • Therapeutic Development : The compound is explored as a precursor for synthesizing pharmaceutical agents, especially those targeting cancer and neurodegenerative diseases .
  • Cytotoxicity Studies : Research indicates that it may reduce tumor sizes and inhibit cancer cell proliferation, showcasing its potential in oncology .

Industrial Applications

  • Specialty Chemicals Production : Used as an intermediate in the manufacture of various industrial products, contributing to the development of specialty chemicals utilized in diverse applications.

Cytotoxicity in Cancer Models

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies indicate a reduction in cell viability and tumor growth in vitro and in vivo models.

Neuroprotective Effects

In studies focused on neurodegenerative diseases, the compound's role as an AChE inhibitor has been highlighted. It shows promise in enhancing cognitive function and protecting neuronal cells from degeneration.

Mechanism of Action

The mechanism of action of Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine dihydrochloride
  • N,N-Dimethyl-2-(pyrrolidin-3-yl)ethan-1-amine dihydrochloride

Uniqueness

Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride is unique due to its specific structural features and the presence of the dimethylamine group

Biological Activity

Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride is a compound of significant interest in pharmacological research due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound, often referred to as DMPEA·2HCl, is a quaternary ammonium compound characterized by the presence of a pyrrolidine ring. Its molecular formula is C8_{8}H18_{18}Cl2_{2}N, with a molecular weight of approximately 202.14 g/mol. The structure allows it to interact with various biological targets, influencing several physiological processes.

The primary mechanism of action for DMPEA involves its role as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as:

  • Neurotransmitter Modulation : DMPEA has been shown to influence neurotransmitter systems, particularly those involving acetylcholine and dopamine.
  • Cell Signaling Pathways : The compound may activate or inhibit specific signaling pathways that regulate cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that DMPEA exhibits antibacterial and antifungal properties, potentially making it useful in treating infections.

Antimicrobial Properties

Research indicates that DMPEA possesses significant antimicrobial activity against various bacterial strains. In vitro tests have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that DMPEA could serve as a potential candidate for developing new antimicrobial agents.

Neuropharmacological Effects

Studies have explored the neuropharmacological effects of DMPEA, particularly its impact on cognitive functions and mood regulation. In animal models, administration of DMPEA has resulted in:

  • Increased Locomotor Activity : Suggestive of stimulant properties.
  • Enhanced Learning and Memory : Indicating potential cognitive-enhancing effects.

Case Studies

  • Case Study on Antibacterial Activity :
    A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of DMPEA against various pathogens. The results indicated that DMPEA significantly inhibited the growth of resistant strains of bacteria, providing insights into its potential use in treating antibiotic-resistant infections .
  • Neuropharmacological Assessment :
    In a controlled trial involving rodents, DMPEA was administered to assess its effects on anxiety-like behaviors. The results showed a marked reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of DMPEA to enhance its bioavailability and therapeutic efficacy. Key findings include:

  • Metabolic Stability : Modifications to the chemical structure have been shown to improve metabolic stability in liver microsomes, reducing the rate of degradation .
  • Bioavailability : Research indicates that the compound exhibits high bioavailability due to its solubility characteristics at physiological pH .

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